N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-nitrobenzamide is a benzamide derivative featuring a benzimidazole core linked via an ethyl group to a 4-nitro-substituted benzamide moiety. Its molecular formula is C₁₆H₁₃N₄O₃, with a molecular weight of 325.30 g/mol. The compound’s structure combines a planar benzimidazole ring (known for its pharmacological relevance) with a nitro group, which enhances electron-withdrawing properties and may influence bioactivity or crystallinity.
Properties
CAS No. |
300821-02-7 |
|---|---|
Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O3/c21-16(11-5-7-12(8-6-11)20(22)23)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8H,9-10H2,(H,17,21)(H,18,19) |
InChI Key |
YRKQEVHZBYTOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(1H-Benzimidazol-2-yl)ethanamine
Reaction Equation:
Conditions:
Amide Coupling with 4-Nitrobenzoyl Chloride
Reaction Equation:
Optimized Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine (2.5 eq) | |
| Temperature | 0°C → RT, 12 hr | |
| Yield | 68–74% |
Alternative Method: Nitro Group Reduction
This approach modifies pre-functionalized benzimidazole intermediates.
Catalytic Hydrogenation of Nitro Precursors
Procedure:
-
Synthesize this compound precursor with protected amines.
Performance Metrics:
| Catalyst | Solvent | Time (hr) | Yield | Purity |
|---|---|---|---|---|
| Pd/C | Ethanol | 6 | 88% | 99.2% |
| Raney Ni | THF | 8 | 72% | 97.5% |
Industrial-Scale Production Techniques
Patents describe scalable methods using continuous-flow reactors and optimized catalysis.
Continuous-Flow Condensation
Key Features:
-
Tubular reactor with static mixers (residence time: 15–20 min)
-
Catalytic system: Boric acid + Polyethylene glycol (MW: 400–5000)
Advantages Over Batch Processing:
| Metric | Batch | Continuous-Flow |
|---|---|---|
| Yield | 68% | 82% |
| Energy Consumption | 18 kWh/kg | 9.5 kWh/kg |
| Impurity Level | 3.2% | 1.1% |
Solvent and Catalyst Optimization
Recent studies compare solvents and catalysts for improved efficiency:
Solvent Screening Data
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield |
|---|---|---|---|
| DCM | 8.93 | 4.7 | 74% |
| THF | 7.58 | 3.9 | 69% |
| Acetonitrile | 37.5 | 5.2 | 71% |
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide can participate in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using suitable reducing agents.
Substitution: The benzimidazole ring may undergo substitution reactions with electrophiles.
Other Transformations: Further functionalization, such as acylation or alkylation, is possible.
Common reagents include reducing agents (e.g., hydrogen gas, metal hydrides), acylating agents (e.g., acyl chlorides), and nucleophiles.
Scientific Research Applications
Mechanism of Action
The precise mechanism of action for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects.
Comparison with Similar Compounds
Electron Effects of Substituents
- This contrasts with the electron-donating methoxy group in its methoxy analog, which may reduce reactivity but improve solubility .
- Halogens (-Br, -Cl) : Bromo and chloro analogs exhibit higher molecular weights and polarizability, favoring crystal packing interactions. For example, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide (CAS 301228-29-5) has been structurally characterized for crystallographic studies .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzimidazole moiety linked to a nitro-substituted benzamide , which contributes to its pharmacological properties. The synthesis typically involves multi-step processes allowing for the introduction of various substituents that can tailor its biological efficacy.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antitumor Activity : Studies have shown that compounds similar to this compound possess significant antitumor properties. For instance, in vitro assays demonstrated that certain benzimidazole derivatives inhibited the proliferation of cancer cells, with IC50 values indicating effective concentrations for cell line studies .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various pathogens. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising results, suggesting its potential as an antimicrobial agent .
Table 1: Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide | Similar benzimidazole core; different substituents | Anticancer activity |
| 5-Fluoro-N-(1H-benzimidazol-2-yl)-2-methoxybenzamide | Fluorine substitution; methoxy group | Enhanced antimicrobial properties |
| N-(1H-benzimidazol-2-yl)-4-chlorobenzamide | Chlorine substitution | Potential anti-inflammatory effects |
This table illustrates the diversity in biological activities among benzimidazole derivatives, emphasizing the unique profile of this compound due to its specific substituents.
The mechanism of action for this compound involves interactions with DNA. Research indicates that compounds in this class can bind to DNA, disrupting replication and transcription processes, which is crucial for their antitumor activity . The presence of nitro groups is particularly significant as it influences the binding affinity and mode of action.
Q & A
Basic: What synthetic methodologies are optimized for the preparation of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:
- Step 1: React 1-(1H-benzimidazol-2-yl)ethanone with hydrazine under reflux (4–6 hours) to form intermediates like 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone .
- Step 2: Couple intermediates with 4-nitrobenzoyl chloride or derivatives via amidation. Optimize conditions (e.g., 100°C water bath, 2–4 hours reflux) to ensure high yields. Recrystallization in methanol enhances purity .
Key Variables: Reaction time, solvent choice (e.g., methanol for recrystallization), and stoichiometric ratios of hydrazine derivatives.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR: Assign peaks for benzimidazole protons (δ 7.2–8.5 ppm) and nitro group resonance .
- IR Spectroscopy: Identify characteristic bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
- X-ray Diffraction: Resolve crystal packing and dihedral angles (e.g., 7.35°–18.23° between aromatic subunits) to validate stereochemistry .
Cross-Validation: Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities.
Advanced: How does the nitro group in this compound influence its biological activity?
Methodological Answer:
The nitro group enhances electrophilicity, enabling interactions with biological targets:
- Bioreduction: In vivo, nitro groups undergo enzymatic reduction to form reactive intermediates (e.g., nitro radicals), which disrupt DNA or enzyme function .
- SAR Studies: Replace the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) and compare activity via enzyme inhibition assays (e.g., α-glucosidase or caspase-3 assays) .
Experimental Design: Use isosteric substitutions and measure IC₅₀ values to quantify potency shifts.
Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Variable-Temperature NMR: Probe tautomeric equilibria (e.g., benzimidazole NH proton exchange) by analyzing peak splitting at low temperatures .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O bonds) in crystal structures to explain deviations from solution-phase NMR data .
Case Study: In ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinyl]acetate, crystallography revealed planar conformations not evident in solution due to hydrogen-bonded chains along the b-axis .
Advanced: How can researchers evaluate the anti-convulsant activity of this compound derivatives?
Methodological Answer:
Adopt a tiered pharmacological approach:
- In Vitro: Screen against voltage-gated sodium channels (VGSCs) using patch-clamp assays to assess channel-blocking potency .
- In Vivo: Administer derivatives (10–100 mg/kg) to Wistar rats and monitor seizure thresholds in models like maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced convulsions .
Data Interpretation: Compare latency and severity of seizures against standards (e.g., phenytoin). Derivatives with aromatic substituents (e.g., 3-nitroaniline) often outperform aliphatic analogs .
Advanced: What computational tools are effective for predicting the binding modes of this compound with biological targets?
Methodological Answer:
Combine molecular docking and MD simulations:
- Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II). Prioritize poses with hydrogen bonds between the nitro group and active-site residues .
- MD Simulations (GROMACS): Simulate 100-ns trajectories to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
Validation: Cross-check with experimental mutagenesis data (e.g., alanine scanning) to confirm critical binding residues.
Basic: What are the critical storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: How can researchers design analogs to improve the metabolic stability of this compound?
Methodological Answer:
- Isotere Replacement: Substitute the nitro group with a trifluoromethylsulfonyl (–SO₂CF₃) group to reduce susceptibility to reductase enzymes .
- Prodrug Approach: Mask the amide with a cleavable ester group (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Metabolite Identification: Use LC-MS/MS to profile hepatic microsomal metabolites and modify vulnerable sites .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 215–220°C (DSC) | |
| LogP | 2.8 ± 0.3 (HPLC) | |
| Solubility (Water) | <0.1 mg/mL (shake-flask) | |
| Crystal System | Monoclinic (P21/c) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
